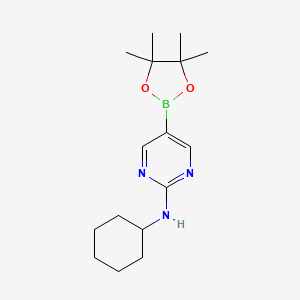

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Chemical Identity and Nomenclature

This compound is characterized by its complex molecular architecture that incorporates three distinct structural motifs within a single framework. The compound bears the Chemical Abstracts Service number 1218789-35-5, providing it with a unique identifier in chemical databases worldwide. The molecular formula C₁₆H₂₆BN₃O₂ reflects the presence of sixteen carbon atoms, twenty-six hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 303.21 grams per mole.

The systematic nomenclature of this compound reveals its structural complexity through its extended International Union of Pure and Applied Chemistry name. The designation "this compound" indicates several key structural features: the presence of a cyclohexyl group attached to a nitrogen atom, a pyrimidine heterocyclic core, and a boronate ester moiety specifically positioned at the 5-position of the pyrimidine ring. Alternative nomenclatures include "2-(Cyclohexylamino)pyrimidine-5-boronic acid pinacol ester," which emphasizes the boronic acid derivative nature of the compound when considering its synthetic utility.

The compound's three-dimensional structure exhibits specific spatial arrangements that influence its chemical reactivity and biological activity. The cyclohexyl group contributes hydrophobic characteristics to the molecule, while the pyrimidine ring provides sites for hydrogen bonding and π-π interactions. The boronate ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, serves as a protected form of boronic acid that can be activated under appropriate reaction conditions for cross-coupling reactions.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1218789-35-5 |

| Molecular Formula | C₁₆H₂₆BN₃O₂ |

| Molecular Weight | 303.21 g/mol |

| InChI Key | BESJXVWUOFEXIH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O1B(C2C=NC(=NC=2)NC2CCCCC2)OC(C)(C)C1(C)C |

Historical Development in Boron-Containing Heterocycles

The development of boron-containing heterocycles represents a significant evolution in organometallic chemistry that spans several decades of intensive research. Early investigations into boron heterocycles can be traced to the 1970s when researchers began exploring the incorporation of boron atoms into aromatic ring systems as alternatives to carbon-containing frameworks. The initial work by Ashe and colleagues demonstrated that boron-nitrogen combinations could successfully replace carbon-carbon units in benzenoid compounds, leading to stable heteroaromatic systems with unique electronic properties.

The progression from simple boron heterocycles to complex compounds like this compound reflects advances in synthetic methodology and understanding of boron chemistry. Early boron heterocycles, such as 1-phenylborabenzene anion prepared through stannohydration reactions, established fundamental principles of boron incorporation into cyclic systems. These pioneering studies revealed that boron-containing rings could exhibit stability comparable to their carbon analogs while offering distinct reactivity patterns that proved valuable for synthetic applications.

The development of pinacol-protected boronic esters, as exemplified by the dioxaborolan moiety in the target compound, emerged as a crucial advancement in organoboron chemistry during the late twentieth century. This protecting group strategy addressed the inherent instability of free boronic acids while maintaining their synthetic utility for cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides enhanced stability against hydrolysis and oxidation compared to unprotected boronic acids, enabling practical handling and storage of these valuable synthetic intermediates.

Recent developments in boron heterocycle chemistry have focused on expanding the structural diversity and functional applications of these compounds. The incorporation of pyrimidine rings, as seen in this compound, represents an evolution toward biologically relevant scaffolds that combine the synthetic utility of organoboron compounds with the pharmacophoric properties of nitrogen-containing heterocycles. This convergence has opened new avenues for drug discovery and materials science applications that leverage both the unique reactivity of boron and the biological activity of pyrimidine derivatives.

Role in Modern Organoboron Chemistry

This compound occupies a central position in contemporary organoboron chemistry as a versatile building block for complex molecular construction. The compound's primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become one of the most widely employed methods for carbon-carbon bond formation in organic synthesis. The boronate ester functionality serves as an excellent nucleophilic coupling partner that can be activated under mild conditions to form new carbon-carbon bonds with various organohalides and pseudohalides.

The strategic importance of this compound in pharmaceutical development cannot be overstated, as it serves as a key intermediate in the synthesis of biologically active molecules targeting various therapeutic areas. The pyrimidine core provides a privileged scaffold found in numerous pharmaceuticals, including antiviral agents, anticancer compounds, and kinase inhibitors. The ability to functionalize this core through cross-coupling reactions using the boronate ester enables medicinal chemists to rapidly generate structural diversity for drug discovery programs.

In materials science applications, this compound contributes to the development of advanced polymers and functional materials through its incorporation into polymerization reactions. The compound's boronate ester group can undergo various transformations that introduce it into polymer backbones or as pendant groups, imparting unique properties such as enhanced thermal stability and mechanical strength. Additionally, the pyrimidine nitrogen atoms can serve as coordination sites for metal complexes, enabling the creation of metallopolymers with specialized electronic and optical properties.

The compound's role extends to analytical chemistry applications where it serves as a precursor for fluorescent probes and sensing materials. The combination of the pyrimidine chromophore with the reactive boronate ester enables the design of molecules that can respond to specific analytes through changes in fluorescence intensity or wavelength. This capability has proven particularly valuable in biological imaging applications where real-time visualization of cellular processes requires selective and sensitive detection methods.

| Application Area | Specific Use | Key Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Suzuki-Miyaura Cross-Coupling | Mild reaction conditions, high yields |

| Drug Discovery | Pyrimidine derivative synthesis | Privileged scaffold, structural diversity |

| Materials Science | Polymer functionalization | Enhanced thermal stability |

| Analytical Chemistry | Fluorescent probe development | Selective sensing capabilities |

| Catalysis | Ligand precursor synthesis | Tunable electronic properties |

Properties

IUPAC Name |

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h10-11,13H,5-9H2,1-4H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJXVWUOFEXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675248 | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-35-5 | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydropyrimidines.

Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: In the development of molecular probes and bioactive compounds.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrimidine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with variations in the heterocyclic core (pyrimidine vs. pyridine) and substituents on the amine group. Key distinctions include:

Reactivity in Cross-Coupling Reactions

- Steric Effects : Bulky substituents (e.g., cyclohexyl) hinder catalyst accessibility, reducing coupling efficiency compared to smaller groups (e.g., methyl or isopropyl) .

- Stability : All pinacol boronates require anhydrous storage, but bulkier substituents (e.g., cyclohexyl) may offer marginal improvements in hydrolytic stability .

Biological Activity

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological properties, including its mechanism of action, efficacy against various diseases, and safety profile.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclohexyl group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 290.24 g/mol. The presence of the dioxaborolane group suggests potential for applications in medicinal chemistry, particularly in targeting specific biological pathways.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways. Specifically, this compound may inhibit kinases such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a critical role in various cellular processes including apoptosis and cell cycle regulation.

Inhibitory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant inhibitory activity against various kinases. For instance:

- GSK-3β Inhibition : Compounds similar to this compound have shown IC50 values ranging from 8 nM to over 1000 nM against GSK-3β . This suggests a potent inhibitory effect which may translate into therapeutic benefits for conditions like Alzheimer's disease and cancer.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cell lines (e.g., HT-22 mouse hippocampal neuronal cells) revealed that some pyrimidine derivatives did not significantly reduce cell viability at concentrations up to 10 µM . This indicates a favorable safety profile for potential therapeutic use.

Efficacy Against Diseases

The compound's structural features suggest potential efficacy against:

- Cancer : Inhibition of GSK-3β has been linked to reduced proliferation in cancer cells.

- Neurodegenerative Diseases : By modulating pathways involved in neuronal survival and apoptosis.

- Inflammatory Conditions : Compounds with similar structures have shown anti-inflammatory properties by decreasing levels of pro-inflammatory cytokines .

Safety Profile

While specific toxicity data for this compound is limited, related compounds have demonstrated acceptable toxicity levels in animal models. For example, certain pyrimidine derivatives were well tolerated at doses up to 2000 mg/kg in mice without significant adverse effects .

Summary Table of Biological Activities

| Activity | IC50 Value | Cell Line Tested | Effect on Cell Viability |

|---|---|---|---|

| GSK-3β Inhibition | 8 nM - 1000 nM | Various (including HT-22) | Minimal reduction at <10 µM |

| Anti-inflammatory (NO/IL-6 levels) | Not specified | BV-2 Microglial Cells | Significant reduction observed |

| Cytotoxicity | >10 µM | HT-22 | No significant decrease |

Q & A

Basic Question: What are the typical synthetic routes for preparing N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

Answer:

The synthesis of this compound typically involves sequential functionalization of a pyrimidine core. A common approach includes:

Borylation : Introducing the dioxaborolane group via Miyaura borylation. For example, palladium-catalyzed coupling of a halogenated pyrimidine precursor with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C) .

Amine Substitution : Reacting the intermediate with cyclohexylamine under Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos) to install the cyclohexylamino group at the 2-position .

Key Considerations :

- Purification via column chromatography or recrystallization to remove Pd residues.

- Yield optimization by adjusting reaction time and ligand ratios.

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 316.25 for C₁₈H₂₉BN₂O₂) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Answer:

Optimization Strategies :

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl halide coupling partners. Avoid Pd(OAc)₂ due to potential ligand interference .

- Solvent System : Employ THF/H₂O (4:1) with K₂CO₃ as a base to balance solubility and reactivity .

- Protecting Groups : Ensure the cyclohexylamino group is inert; if reactive, introduce temporary Boc protection .

Data Contradiction Example :

Yields may vary (50–85%) depending on steric hindrance from the cyclohexyl group. If low, try microwave-assisted heating (100°C, 30 min) .

Advanced Question: What stability challenges arise during storage, and how can they be mitigated?

Answer:

Stability Issues :

- Hydrolysis : The dioxaborolane group is moisture-sensitive, leading to boronic acid formation.

- Oxidation : Exposure to air may degrade the amine moiety.

Mitigation Methods : - Storage : Under argon at 2–8°C in sealed, desiccated containers .

- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture .

Advanced Question: How to resolve discrepancies in spectroscopic data between synthesized batches?

Answer:

Common Causes and Solutions :

- Tautomerism : Check for pyrimidine ring tautomers (e.g., amine vs. imine forms) using variable-temperature NMR .

- Impurities : Analyze by LC-MS; if Pd contamination exceeds 0.1%, repurify via chelating resins .

Case Study :

Inconsistent ¹H NMR peaks at δ 7.2–7.5 ppm may indicate residual starting material. Use preparative HPLC for isolation .

Advanced Question: What computational methods predict the reactivity of this compound in catalytic cycles?

Answer:

Methodology :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling (e.g., Gibbs free energy barriers for oxidative addition) .

- Molecular Docking : Predict interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Software : Gaussian 16 for geometry optimization; PyMol for visualization.

Advanced Question: How to address solubility limitations in biological assays?

Answer:

Strategies :

- Co-Solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- Structural Analogs : Replace the cyclohexyl group with smaller substituents (e.g., isopropyl) to enhance aqueous solubility .

Advanced Question: How to design analogs of this compound for improved pharmacokinetic properties?

Answer:

Design Principles :

- Bioisosteric Replacement : Substitute the dioxaborolane with a trifluoroborate (-BF₃K) for enhanced stability .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce hydrophobicity .

Synthetic Workflow :

Parallel Synthesis : Generate a library of analogs via automated Pd-catalyzed couplings.

ADME Screening : Use Caco-2 cell assays for permeability and microsomal stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.